9,9,10-Triphenyl-9,10-dihydroacridine
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Overview
Description
9,9,10-Triphenyl-9,10-dihydroacridine is an organic compound with the molecular formula C31H23N and a molecular weight of 409.52 g/mol It is known for its unique structural properties, which include a central acridine core with three phenyl groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9,9,10-Triphenyl-9,10-dihydroacridine typically involves the reaction of acridine derivatives with phenyl-containing reagents under specific conditions. One common method is the Friedel-Crafts alkylation of acridine with triphenylmethane . The reaction is usually carried out in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction mixture is typically purified using techniques such as recrystallization or chromatography to obtain the desired compound in high yield and purity .
Chemical Reactions Analysis
Types of Reactions
9,9,10-Triphenyl-9,10-dihydroacridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding acridine derivatives.
Reduction: It can be reduced to form dihydroacridine derivatives.
Substitution: The phenyl groups attached to the acridine core can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield acridine derivatives, while reduction can produce dihydroacridine derivatives .
Scientific Research Applications
9,9,10-Triphenyl-9,10-dihydroacridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 9,9,10-Triphenyl-9,10-dihydroacridine involves its interaction with molecular targets and pathways within biological systems. The compound can intercalate into DNA, disrupting the replication and transcription processes. It also interacts with various enzymes and proteins, affecting their function and leading to cellular effects .
Comparison with Similar Compounds
Similar Compounds
9,9-Diphenyl-9,10-dihydroacridine: Similar in structure but with two phenyl groups instead of three.
9,10-Dihydro-9,9-dimethylacridine: Contains methyl groups instead of phenyl groups.
9,9,10-Triphenyl-9,10-dihydroacridin-4-yl derivatives: These compounds have additional functional groups attached to the acridine core.
Uniqueness
9,9,10-Triphenyl-9,10-dihydroacridine is unique due to its three phenyl groups, which confer distinct chemical and physical properties. This structural feature enhances its stability and reactivity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C31H23N |
---|---|
Molecular Weight |
409.5 g/mol |
IUPAC Name |
9,9,10-triphenylacridine |
InChI |
InChI=1S/C31H23N/c1-4-14-24(15-5-1)31(25-16-6-2-7-17-25)27-20-10-12-22-29(27)32(26-18-8-3-9-19-26)30-23-13-11-21-28(30)31/h1-23H |
InChI Key |
VSGWVEVRRCPUBK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2(C3=CC=CC=C3N(C4=CC=CC=C42)C5=CC=CC=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
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